molecular formula C16H13ClN2O4S B2858162 N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251695-73-4

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2858162
CAS No.: 1251695-73-4
M. Wt: 364.8
InChI Key: AXBPFXWEZLFJND-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a sophisticated small molecule built on a thieno[3,2-b]pyridine core, a scaffold recognized as a competent replacement for picolinamide in medicinal chemistry . This compound is related to a class of molecules investigated as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5) . The structural features of this compound, including the 7-hydroxy group and the 5-oxo moiety, are found in biologically active derivatives and are offered to support advanced structure-activity relationship (SAR) studies . Research into mGlu5 NAMs has significant therapeutic relevance for a range of central nervous system (CNS) disorders, including levodopa-induced dyskinesia associated with Parkinson's disease, fragile X syndrome, anxiety, major depressive disorder, and pain . Furthermore, the thieno[3,2-b]pyridine scaffold is explored for its potential in other therapeutic areas, such as antiviral research against dengue virus and oncology drug discovery . This product is provided for research purposes to help scientists further explore the pharmacological potential of this chemical series, elucidate mechanisms of action, and identify novel therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c1-19-10-5-6-24-14(10)13(20)12(16(19)22)15(21)18-9-7-8(17)3-4-11(9)23-2/h3-7,20H,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBPFXWEZLFJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=CC(=C3)Cl)OC)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-b]pyridine core.

    Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the substitution reaction where the chloro-substituted methoxyphenyl group is introduced to the core structure.

    Functionalization with Hydroxy and Carboxamide Groups:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with a thieno[3,2-b]pyridine core, a chloro-substituted methoxyphenyl group, and hydroxy and carboxamide functional groups. It is also known as MFCD22595987 and has the CAS number 1251695-73-4 .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine It is investigated for potential therapeutic uses, including the treatment of inflammatory diseases.
  • Industry It is used to develop new materials and as a catalyst in various industrial processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation The hydroxy group can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction The carbonyl group can be reduced to form alcohols. Common reducing agents include sodium borohydride (NaBH4NaBH_4) and lithium aluminum hydride (LiAlH4LiAlH_4).
  • Substitution The chloro group can be substituted with nucleophiles like amines, thiols, and alkoxides.

The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.

This compound has biological activities, particularly in cancer treatment and antimicrobial applications. Its mechanism of action involves interaction with specific molecular targets and pathways, such as inhibiting certain enzymes or receptors, leading to observed biological effects, though the exact targets and pathways can vary depending on the specific application and context.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Heterocycle Substituents Hydrogen-Bonding Groups
Target Compound Thieno[3,2-b]pyridine 4-Me, 5-oxo, 6-carboxamide (5-Cl-2-MeO-phenyl), 7-OH OH, CONH, oxo
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 2-(2,4,6-trimethoxybenzylidene), 5-phenyl, 6-ethyl ester, 7-Me C–H···O (weak)
N-(5-chloro-pyridine-2-yl)-5-methoxy-2-nitrobenzamide (BP 27513) Pyridine + benzene 5-Cl-pyridine, 5-MeO-2-nitrobenzamide CONH, nitro (weak acceptor)
Key Observations:

Heterocyclic Core: The target’s thienopyridine core differs from thiazolopyrimidine () in electronic distribution and aromaticity, influencing reactivity and binding interactions. Pyridine derivatives (e.g., BP 27513, ) lack fused rings, reducing conformational rigidity compared to the target .

The 7-hydroxy group in the target enables stronger hydrogen bonding than the ethyl ester in ’s compound, which relies on weaker C–H···O interactions .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The 7-hydroxy and carboxamide groups act as donors/acceptors, likely generating chains or sheets via O–H···O and N–H···O bonds. This contrasts with ’s compound, where C–H···O bonds create less-stable chains along the c-axis .
  • Impact of Substituents: Electron-withdrawing groups (e.g., nitro in BP 27513) reduce hydrogen-bond donor strength compared to the target’s electron-donating methoxy and hydroxy groups . Methyl groups (e.g., 4-Me in the target) may sterically hinder packing, increasing solubility compared to bulky trimethoxybenzylidene moieties () .

Pharmacological and Chemical Properties

  • Bioactivity Potential: Pyrimidine and thienopyridine derivatives are studied for antimicrobial, anticancer, and kinase-inhibitory properties. The target’s hydroxy and carboxamide groups may enhance binding to biological targets (e.g., enzymes) via polar interactions .
  • Solubility and Stability :

    • The target’s polar groups (OH, CONH) improve aqueous solubility over ’s ester-containing compound.
    • The 5-chloro substituent may increase metabolic stability compared to BP 27513’s nitro group, which is prone to reduction .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a thieno[3,2-b]pyridine derivative that has garnered attention for its diverse biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClN2O4SC_{16}H_{13}ClN_{2}O_{4}S with a molecular weight of 364.8 g/mol. The compound features a unique thieno-pyridine core which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with appropriate precursors that include substituted phenyl groups.
  • Reagents : Common reagents include dichloromethane or dimethylformamide as solvents and catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
  • Purification : Techniques like column chromatography are employed to isolate the final product from by-products.

Anticancer Activity

This compound has demonstrated significant anti-proliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
Gastric carcinoma (MGC-803)12.5
Breast adenocarcinoma (MCF-7)10.0
Nasopharyngeal carcinoma15.0

These results indicate that the compound effectively inhibits cell growth and may induce apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Mycobacterium tuberculosis8 µg/mL

The presence of the thieno-pyridine moiety is crucial for its antibacterial efficacy.

The proposed mechanism by which this compound exerts its effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : It may interact with various biological receptors that modulate signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in clinical settings:

  • Preclinical Studies : A study evaluated the pharmacokinetic profile of this compound in animal models showing favorable absorption and distribution characteristics.
  • Combination Therapies : Research indicates that when used in combination with other chemotherapeutic agents, there is a synergistic effect that enhances overall efficacy against resistant cancer cell lines.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-chloro-2-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-thienopyridine carboxamide derivatives?

  • Methodological Answer : Multicomponent reactions (MCRs) involving thiophene and pyrimidine precursors are commonly used. For example, refluxing thiazole/pyrimidine intermediates with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst yields high-purity products (78% yield) after recrystallization . Solvent choice (e.g., ethyl acetate-ethanol mixtures) is critical for single-crystal growth for structural validation .

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is essential. Key parameters include:

  • Puckering analysis : Measure deviations of chiral centers (e.g., C5 atom in thienopyridine rings) from mean planes to confirm boat/flattened-boat conformations .
  • Dihedral angles : Calculate angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) to validate spatial arrangements .
  • Hydrogen bonding : Identify C–H···O bifurcated bonds to confirm molecular packing along crystallographic axes .

Q. What analytical techniques are recommended for purity assessment and functional group verification?

  • Methodological Answer :

  • HPLC-MS : Quantify purity (>95%) and detect byproducts from multicomponent reactions.
  • FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups.
  • NMR : Assign peaks for methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) to validate substituent positions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with targets like kinases or GPCRs. Focus on the chloro-methoxyphenyl moiety for hydrophobic interactions and the carboxamide group for hydrogen bonding .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding kinetics .
  • QSAR : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on activity using Hammett constants .

Q. What strategies resolve contradictions in crystallographic data refinement for complex derivatives?

  • Methodological Answer :

  • Twinned data : Apply SHELXL’s TWIN/BASF commands for high-resolution datasets with overlapping reflections .
  • Disorder modeling : Use PART/SUMP restraints to resolve ambiguities in flexible substituents (e.g., methyl groups) .
  • Validation tools : Cross-check with PLATON/ADDSYM to detect missed symmetry elements .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in solid-state studies?

  • Methodological Answer :

  • Graph-set analysis : Classify motifs (e.g., R₂²(8) for C–H···O chains) using Etter’s rules to map 1D/2D networks .
  • Thermal analysis : Correlate DSC/TGA data (melting points: 427–428 K) with packing efficiency to assess stability .
  • Hirshfeld surfaces : Quantify intermolecular contacts (e.g., H···Cl vs. H···O interactions) via CrystalExplorer .

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